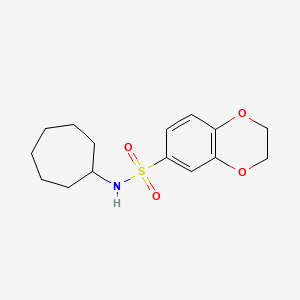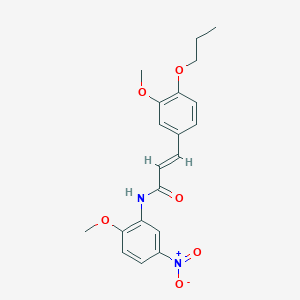![molecular formula C27H29N3O4S B4023365 N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4023365.png)
N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
Descripción general
Descripción
The compound belongs to a class of chemicals characterized by multiple functional groups, including phenylsulfonyl, pyrrolidinylcarbonyl, and glycine amide moieties. Such compounds are often studied for their potential in various applications, including medicinal chemistry and material science, due to their unique chemical and physical properties.
Synthesis Analysis
Synthetic routes for complex molecules like this one typically involve multi-step synthesis, starting from simpler precursors. The processes might include the formation of glycinate derivatives, sulfonamide linkages, and the introduction of ethyl and pyrrolidinyl groups. For instance, the synthesis of pyrroles from ethyl glycinate derivatives indicates a method for introducing nitrogen-containing rings into the molecule, a potentially relevant step in synthesizing the target compound (Hombrecher & Horter, 1990).
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed through techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. Studies on similar molecules have revealed that substituents on the phenyl rings and the nature of the amide linkage significantly influence the overall molecular conformation and electronic distribution, affecting their reactivity and interaction with biological targets (Lina M. Acosta et al., 2013).
Chemical Reactions and Properties
Compounds with these functionalities can undergo various chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions. The presence of the sulfonyl and glycine amide groups suggests that these compounds could participate in reactions typical of sulfonyl derivatives and amides, such as sulfonation, amidation, and reactions with nucleophiles.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and thermal stability, can be influenced by their molecular structure. For example, the introduction of the ethyl and phenylsulfonyl groups might affect the compound's lipophilicity, potentially improving its solubility in organic solvents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are dictated by the functional groups present. The amide and sulfonyl functionalities contribute to the compound's ability to act as a hydrogen bond donor or acceptor, influencing its interactions in biological systems and its potential utility as a pharmaceutical agent.
References:
- Hombrecher, H., & Horter, G. (1990). Synthesis of Pyrroles via Ethyl N-(3-Oxo-1-alkenyl)glycinates. ChemInform, 21. Consensus.
- Lina M. Acosta, A. Yépes, A. Palma, J. Cobo, & C. Glidewell. (2013). Six closely related 4,6-disubstituted 2-amino-5-formylpyrimidines: different ring conformations, polarized electronic structures, and hydrogen-bonded assembly in zero, one, two, and three dimensions. Acta crystallographica. Section C, Crystal structure communications, 69 Pt 2, 162-71. Consensus.
Safety and Hazards
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-2-21-12-6-9-17-25(21)30(35(33,34)22-13-4-3-5-14-22)20-26(31)28-24-16-8-7-15-23(24)27(32)29-18-10-11-19-29/h3-9,12-17H,2,10-11,18-20H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEAMBJPRFTGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)N3CCCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]-3-methylbutanamide](/img/structure/B4023286.png)
![methyl [(3-benzyl-6-isopropyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4023287.png)
![2-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4023288.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4023291.png)
![N-(2-furylmethyl)-N-[3-(2-furyl)-3-(4-methylphenyl)propyl]propanamide](/img/structure/B4023295.png)
![methyl 1-(3-ethoxypropyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B4023302.png)
![ethyl 1-[N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4023315.png)

![ethyl 5-(2-methyl-5-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4023339.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-[(propylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4023347.png)
![4-methyl-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide](/img/structure/B4023349.png)


![5-(4-fluorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4023392.png)